molecular formula C8H3ClFNO2 B1459712 7-Chloro-4-fluoro-1H-indole-2,3-dione CAS No. 1414958-28-3

7-Chloro-4-fluoro-1H-indole-2,3-dione

Cat. No. B1459712
CAS RN: 1414958-28-3
M. Wt: 199.56 g/mol
InChI Key: CYYDTPWYDQOSAD-UHFFFAOYSA-N
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Description

7-Chloro-4-fluoro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3ClFNO2 and a molecular weight of 199.5686 . It is a heterocyclic compound that contains a five-membered ring with two adjacent carbonyl groups .


Molecular Structure Analysis

The molecular structure of 7-Chloro-4-fluoro-1H-indole-2,3-dione consists of a five-membered ring with two adjacent carbonyl groups . The molecule also contains a chlorine atom and a fluorine atom, which are likely to influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-4-fluoro-1H-indole-2,3-dione are not available, indole derivatives are known to undergo a variety of reactions. These include electrophilic substitution due to the presence of excessive π-electrons .


Physical And Chemical Properties Analysis

7-Chloro-4-fluoro-1H-indole-2,3-dione has a molecular weight of 199.566 and a density of 1.6±0.1 g/cm3 . Unfortunately, specific information about its boiling point, melting point, and flash point is not available .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-4-fluoroindoline-2,3-dione is a valuable scaffold in medicinal chemistry due to its potential bioactivity. Its structural similarity to indole derivatives, which are prevalent in many pharmacologically active compounds, makes it a candidate for drug design and discovery . The compound’s ability to cross the blood-brain barrier (BBB) and its high gastrointestinal (GI) absorption rate suggest its suitability for central nervous system (CNS) drugs and oral medications .

Antiviral Research

Indole derivatives have shown promise as antiviral agents. The fluoro and chloro substituents on the indoline dione could potentially enhance the compound’s interaction with viral proteins, leading to the development of new antiviral drugs .

Anticancer Studies

The indole nucleus is a common feature in many anticancer agents. The electron-withdrawing groups such as chloro and fluoro in 7-Chloro-4-fluoroindoline-2,3-dione could be crucial for cytotoxic activity, making it a compound of interest in cancer research .

Agricultural Chemistry

While specific applications in agriculture are not directly cited, the physicochemical properties of 7-Chloro-4-fluoroindoline-2,3-dione, such as its solubility and synthetic accessibility, make it a potential candidate for the development of agrochemicals .

Material Science

The compound’s structural rigidity and potential for electronic delocalization due to the indole core may be explored for creating novel materials with specific optical or electronic properties .

Environmental Science

The high bioavailability score and solubility parameters of 7-Chloro-4-fluoroindoline-2,3-dione suggest that it could be used in environmental monitoring and remediation studies to understand the behavior of similar organic compounds in ecosystems .

Analytical Chemistry

In analytical chemistry, 7-Chloro-4-fluoroindoline-2,3-dione could serve as a standard or reagent in chromatographic methods and mass spectrometry to identify or quantify indole-related compounds .

Biochemistry

The indole moiety is significant in biochemistry, and the compound could be used to study enzyme-substrate interactions, particularly in systems where indole rings are substrates or inhibitors .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 7-Chloro-4-fluoro-1H-indole-2,3-dione, as an indole derivative, may also hold potential for future research and applications.

Mechanism of Action

Target of Action

7-Chloro-4-fluoro-1H-indole-2,3-dione, also known as 7-Chloro-4-fluoroindoline-2,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Chloro-4-fluoro-1H-indole-2,3-dione may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Chloro-4-fluoro-1H-indole-2,3-dione may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways

Pharmacokinetics

It is known that the compound is sparingly soluble in water , which may impact its bioavailability and distribution within the body.

Result of Action

Given the biological activities associated with indole derivatives , it is likely that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects among others.

Action Environment

The action, efficacy, and stability of 7-Chloro-4-fluoro-1H-indole-2,3-dione may be influenced by various environmental factors. For instance, its solubility in water suggests that the compound’s action may be influenced by the hydration status of the tissues in which it is distributed. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s stability and efficacy.

properties

IUPAC Name

7-chloro-4-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYDTPWYDQOSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285698
Record name 7-Chloro-4-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-fluoro-1H-indole-2,3-dione

CAS RN

1414958-28-3
Record name 7-Chloro-4-fluoro-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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